molecular formula C16H26N2O2 B6049540 N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide

N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide

Cat. No. B6049540
M. Wt: 278.39 g/mol
InChI Key: QNHNBEANVWXBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide, also known as ACPCA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinecarboxamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been found to enhance the activity of ion channels, increase calcium signaling, and regulate neurotransmitter release. These effects are believed to be responsible for the various biochemical and physiological effects of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide.
Biochemical and Physiological Effects
N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been found to have a wide range of biochemical and physiological effects, including the regulation of pain, anxiety, and depression. It has also been found to have neuroprotective effects and to enhance cognitive function. Additionally, N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. Additionally, N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been found to have low toxicity and good stability, which makes it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide. One area of research is the development of more potent and selective sigma-1 receptor ligands based on the structure of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide. Additionally, further studies are needed to elucidate the exact mechanism of action of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide and its effects on various cellular processes. Finally, the potential therapeutic applications of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide in the treatment of various diseases, including pain, anxiety, and depression, should be further explored.
Conclusion
In conclusion, N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the regulation of pain, anxiety, and depression. N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has a high affinity for the sigma-1 receptor, which allows for the selective modulation of cellular processes. Despite its limitations, N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide is a promising compound for further research, and its potential therapeutic applications should be further explored.

Synthesis Methods

The synthesis of N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide involves the reaction of cycloheptanone with allylamine, followed by reaction with piperidine and then carboxylic acid to form the final compound. The purity and yield of the compound can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

N-allyl-1-cycloheptyl-6-oxo-3-piperidinecarboxamide has been studied for its potential use in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and neurotransmitter release.

properties

IUPAC Name

1-cycloheptyl-6-oxo-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-2-11-17-16(20)13-9-10-15(19)18(12-13)14-7-5-3-4-6-8-14/h2,13-14H,1,3-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHNBEANVWXBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCC(=O)N(C1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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